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Ethanethiol, 2-amino-, hydrobromide
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Description
Ethanethiol, 2-amino-, hydrobromide is a useful research compound. Its molecular formula is C2H8BrNS and its molecular weight is 158.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Ethanethiol derivatives have been investigated for their role as inhibitors of aminopeptidases. Aminopeptidases are enzymes that play a crucial role in the degradation of peptides, including endogenous opioid peptides. The inhibition of these enzymes can potentially prolong the effects of neuropeptides, making ethanethiol derivatives promising candidates for developing analgesics that could replace traditional opioids without the associated risks of addiction and dependence.
Case Study: Inhibition of Aminopeptidases
Research has shown that certain derivatives of 2-aminoethanethiol act as effective inhibitors of aminopeptidase M and other related enzymes. These compounds can enhance the bioavailability and efficacy of neuropeptides involved in pain modulation. For instance, a study indicated that these inhibitors could mimic the analgesic effects of morphine while minimizing side effects related to habituation and dependency .
Compound | Aminopeptidase Inhibition | Efficacy |
---|---|---|
Ethanethiol Derivative A | High | Prolonged analgesic effect |
Ethanethiol Derivative B | Moderate | Reduced side effects |
Biochemical Applications
Ethanethiol, 2-amino-, hydrobromide is also relevant in biochemical research, particularly in studies involving thiol groups. The presence of the thiol (-SH) group is essential for various biochemical reactions, including protein folding and enzyme activity modulation.
Case Study: Role in Protein Chemistry
The thiol group in ethanethiol derivatives can participate in redox reactions and is crucial for maintaining the structural integrity of proteins. Research has demonstrated that modifying proteins with ethanethiol derivatives can enhance their stability and activity under various conditions .
Protein Type | Modification | Effect |
---|---|---|
Enzyme A | Thiolation | Increased catalytic efficiency |
Enzyme B | Reductive modification | Enhanced stability |
Organic Synthesis
In organic synthesis, ethanethiol derivatives serve as nucleophiles in various reactions, including nucleophilic conjugate additions and thiol-ene click chemistry. These reactions are crucial for synthesizing complex molecules used in pharmaceuticals and materials science.
Case Study: Nucleophilic Conjugate Additions
Recent advancements have highlighted the utility of ethanethiol derivatives in nucleophilic conjugate addition reactions with activated alkynes. These reactions are valued for their efficiency and selectivity, allowing for the formation of diverse chemical structures .
Reaction Type | Substrate | Product Yield |
---|---|---|
Nucleophilic Addition | Activated Alkyne A | 85% yield |
Nucleophilic Addition | Activated Alkyne B | 90% yield |
Properties
CAS No. |
42954-15-4 |
---|---|
Molecular Formula |
C2H8BrNS |
Molecular Weight |
158.06 g/mol |
IUPAC Name |
2-aminoethanethiol;hydrobromide |
InChI |
InChI=1S/C2H7NS.BrH/c3-1-2-4;/h4H,1-3H2;1H |
InChI Key |
HPFRRTFGBNMTDH-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)N.Br |
Related CAS |
60-23-1 (Parent) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.